5-Methyl-1H-imidazole-4-carbonitrile

Description

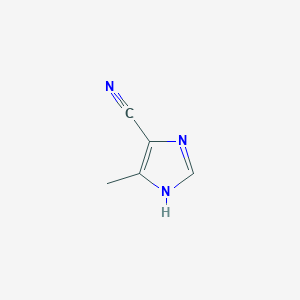

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methyl-1H-imidazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3/c1-4-5(2-6)8-3-7-4/h3H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KODWZZOTTOSNLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40618163 | |

| Record name | 5-Methyl-1H-imidazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40618163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108257-41-6 | |

| Record name | 5-Methyl-1H-imidazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40618163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Reaction Mechanisms of 5 Methyl 1h Imidazole 4 Carbonitrile

Reactivity of the Imidazole (B134444) Ring System

The imidazole ring is an aromatic system, a feature that lends it considerable stability. gacariyalur.ac.in It contains a pyrrole-type nitrogen (at position 1) and a pyridine-type nitrogen (at position 3), which imparts both acidic and basic properties to the molecule. thieme-connect.de The reactivity of the ring is significantly influenced by the substituents it bears—in this case, a methyl group at position 5 and a carbonitrile group at position 4.

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic compounds. The reaction proceeds through a two-step mechanism involving the initial attack of the aromatic ring on an electrophile to form a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com Imidazole itself is highly susceptible to electrophilic attack due to the electron-donating nature of the ring nitrogens, which stabilize the cationic intermediate. wikipedia.org

In 5-Methyl-1H-imidazole-4-carbonitrile, the directing effects of the existing substituents must be considered.

Methyl Group (CH₃): An alkyl group is an activating, ortho, para-director. libretexts.org It donates electron density to the ring through an inductive effect, stabilizing the carbocation intermediate formed during electrophilic attack at the ortho and para positions. libretexts.org

Nitrile Group (CN): The nitrile group is a deactivating, meta-director due to its electron-withdrawing nature through both inductive and resonance effects.

The only available position for substitution on the ring is C2. The methyl group at C5 would direct an incoming electrophile to the C2 position (ortho). The nitrile group at C4 would also direct to the C2 position (meta). Therefore, electrophilic substitution is expected to occur regioselectively at the C2 position. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.com

| Reaction Type | Reagents | Typical Electrophile | Expected Product Position |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | C2 |

| Halogenation | Br₂, FeBr₃ | Br⁺ | C2 |

| Sulfonation | Fuming H₂SO₄ | SO₃ | C2 |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | R⁺ | C2 |

| Friedel-Crafts Acylation | R-COCl, AlCl₃ | R-CO⁺ | C2 |

While less common for electron-rich aromatic systems, nucleophilic aromatic substitution (SNAr) can occur on the imidazole ring, particularly when it is substituted with strong electron-withdrawing groups. The nitrile group at the C4 position deactivates the ring towards electrophilic attack but activates it for nucleophilic attack. Nucleophilic substitution on dinitroimidazoles has been reported, indicating that nitro groups, which are strongly electron-withdrawing, facilitate these reactions by stabilizing the negatively charged Meisenheimer complex intermediate. osi.lv The nitrile group functions similarly, making the ring more susceptible to attack by nucleophiles.

Potential nucleophilic substitution reactions could involve the displacement of a suitable leaving group from the imidazole ring, though none is present on the parent molecule. However, the presence of the nitrile group can make the ring protons more acidic and susceptible to deprotonation, followed by reaction with an electrophile. Nucleophilic attack is also possible at the C2 position, which is activated by the adjacent pyridine-like nitrogen. thieme-connect.de

| Nucleophile | Potential Reaction Site | Reaction Details |

| Amines (e.g., NH₃) | C4 or C5 (if a leaving group were present) | Displacement of a leaving group. The electron-withdrawing nitrile group would activate the ring for this transformation. osi.lv |

| Azide (N₃⁻) | C4 or C5 (if a leaving group were present) | Similar to amination, leading to an azido-substituted imidazole. osi.lv |

| Hydroxide (OH⁻) | C2 | Attack at the C2 position is possible, especially under harsh conditions, due to activation by the ring nitrogens. thieme-connect.de |

Transformations of the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group is polar, with the carbon atom being electrophilic, making it a key site for various chemical transformations.

Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. chemistrysteps.com The reaction typically proceeds in two stages: initial conversion to an amide, followed by further hydrolysis to the carboxylic acid. libretexts.org

Acid-Catalyzed Hydrolysis: The nitrile is heated with an aqueous acid (e.g., HCl or H₂SO₄). The reaction begins with the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom. organicchemistrytutor.comlibretexts.org A nucleophilic attack by water, followed by proton transfers, leads to an amide intermediate. lumenlearning.com This amide is then further hydrolyzed under the acidic conditions to yield the corresponding carboxylic acid and an ammonium salt. libretexts.org

Base-Catalyzed Hydrolysis: The nitrile is heated with an aqueous base (e.g., NaOH). The reaction starts with the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile. chemistrysteps.comorganicchemistrytutor.com This forms an intermediate that, after protonation, yields an amide. Under harsher basic conditions, the amide is further hydrolyzed to a carboxylate salt. organicchemistrytutor.com Acidification of the final solution is required to obtain the free carboxylic acid. savemyexams.com

| Condition | Reagents | Intermediate Product | Final Product (after workup) |

| Acidic | H₂O, H⁺ (e.g., HCl), Heat | 5-Methyl-1H-imidazole-4-carboxamide | 5-Methyl-1H-imidazole-4-carboxylic acid |

| Basic | H₂O, OH⁻ (e.g., NaOH), Heat | 5-Methyl-1H-imidazole-4-carboxamide | 5-Methyl-1H-imidazole-4-carboxylic acid |

The nitrile group can be reduced to a primary amine using various reducing agents. wikipedia.org This transformation is a valuable synthetic route for the preparation of amines.

Catalytic Hydrogenation: This is often the most economical method for producing primary amines from nitriles. It involves reacting the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst such as Raney nickel, palladium, or platinum. wikipedia.org

Chemical Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for converting nitriles to primary amines. libretexts.org The reaction involves two successive nucleophilic additions of a hydride ion to the nitrile carbon. libretexts.org An aqueous workup is then performed to protonate the intermediate and yield the primary amine. libretexts.org Other reagents like diisobutylaluminium hydride (DIBAL-H) can be used to reduce nitriles to aldehydes, but under conditions that favor full reduction, they can also yield amines. libretexts.orgwikipedia.org Nickel boride, generated in situ from NiCl₂ and NaBH₄, is another effective reagent for this transformation. researchgate.net

| Reducing Agent | Reaction Conditions | Product |

| LiAlH₄ | 1. Diethyl ether or THF 2. H₂O workup | (5-Methyl-1H-imidazol-4-yl)methanamine |

| H₂ / Raney Ni | High pressure, Heat | (5-Methyl-1H-imidazol-4-yl)methanamine |

| DIBAL-H | 1. Toluene, low temp. 2. H₂O workup | 5-Methyl-1H-imidazole-4-carbaldehyde |

| NaBH₄ / CoCl₂ | Alcoholic solvent | (5-Methyl-1H-imidazol-4-yl)methanamine |

The nitrile group in this compound can participate in condensation and cyclization reactions, serving as a building block for more complex heterocyclic systems. For instance, amino imidazole carbonitriles are known precursors in the synthesis of purine (B94841) derivatives. researchgate.net While the target molecule is not an amino imidazole, its nitrile group can react with suitable reagents to form annulated ring systems.

One potential reaction involves the condensation with a dinucleophile. For example, reaction with hydrazine (B178648) or its derivatives could lead to the formation of fused pyrazole or pyrimidine (B1678525) ring systems, depending on the reaction conditions and the specific reagents used. The nitrile group and the adjacent ring nitrogen can act in concert to facilitate cyclization. Multicomponent reactions, often microwave-assisted, have been developed for the synthesis of diverse heterocyclic compounds from imidazole carbonitrile derivatives. researchgate.net

| Reactant | Reaction Type | Potential Product Class |

| Hydrazine (N₂H₄) | Condensation/Cyclization | Imidazo[4,5-d]pyridazines |

| Guanidine | Condensation/Cyclization | Imidazo[4,5-d]pyrimidines (Purine analogs) |

| Amidines | Condensation/Cyclization | Imidazo[4,5-d]pyrimidines |

Reactions at the Methyl Group

Detailed experimental data on reactions occurring specifically at the methyl group of this compound, such as oxidation, halogenation, or condensation reactions, are not described in the currently accessible scientific literature. General organic chemistry principles suggest that methyl groups attached to heterocyclic rings can undergo such transformations, but specific conditions, reagents, and product outcomes for this compound have not been reported.

Advanced Spectroscopic and Structural Elucidation Techniques for 5 Methyl 1h Imidazole 4 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the elucidation of the molecular structure of 5-Methyl-1H-imidazole-4-carbonitrile in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within the molecule.

¹H NMR and ¹³C NMR Chemical Shift Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for identifying the different types of protons and carbons present in the molecule. The chemical shift (δ), measured in parts per million (ppm), is indicative of the electronic environment surrounding a nucleus.

In the ¹H NMR spectrum of a related compound, 1-[(1-Methyl-1H-imidazol-5-yl)methyl]-1H-indole-5-carbonitrile, the protons of the imidazole (B134444) ring and the methyl group exhibit characteristic signals. nih.gov For instance, the imidazole ring protons appear as singlets, and the methyl protons also present as a singlet. nih.gov

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in this compound. The carbon of the nitrile group (C≡N) typically appears in a specific region of the spectrum, while the carbons of the imidazole ring and the methyl group have their own characteristic chemical shifts. For example, in a substituted imidazolium (B1220033) compound, the nitrile carbon resonates around 118.4 ppm. rsc.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Substituted Imidazoles

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Imidazole Ring H | 7.0 - 8.0 | 115 - 140 |

| Methyl (CH₃) | 2.0 - 4.0 | 10 - 30 |

| Nitrile (C≡N) | - | 115 - 125 |

Note: These are general ranges and can vary based on the solvent and specific substitution patterns.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity

To establish the connectivity between atoms, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings, helping to identify adjacent protons in the molecule.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In MS, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For this compound, high-resolution mass spectrometry (HRMS) can provide a very accurate molecular weight, confirming its elemental formula. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Different types of bonds vibrate at characteristic frequencies, resulting in a unique IR spectrum for each compound.

For this compound, the IR spectrum will show key absorption bands that confirm its structure. A sharp, intense peak in the region of 2200-2300 cm⁻¹ is characteristic of the nitrile (C≡N) stretching vibration. rsc.org The N-H stretch of the imidazole ring typically appears as a broad band in the range of 3200-3500 cm⁻¹. The C-H stretching vibrations of the methyl group and the imidazole ring are observed around 2800-3100 cm⁻¹. Bending vibrations for the C-H and N-H bonds, as well as stretching of the C=N and C-N bonds within the imidazole ring, will also be present at lower frequencies. rsc.orgresearchgate.net

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| N-H (imidazole) | Stretching | 3200 - 3500 (broad) |

| C-H (methyl & ring) | Stretching | 2800 - 3100 |

| C≡N (nitrile) | Stretching | 2200 - 2300 (sharp, intense) |

| C=N, C=C (ring) | Stretching | 1400 - 1650 |

Single-Crystal X-ray Diffraction for Solid-State Structure

For instance, the crystal structure of the related 1H-imidazole-4-carbonitrile has been determined, revealing a planar imidazole ring. researchgate.net Similarly, the crystal structure of 1-[(1-Methyl-1H-imidazol-5-yl)methyl]-1H-indole-5-carbonitrile has been elucidated, providing detailed information on its molecular geometry. nih.govresearchgate.net

Crystal Packing and Intermolecular Interactions

Beyond the structure of a single molecule, X-ray diffraction also reveals how molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. This packing is governed by intermolecular forces such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces.

In the case of imidazole-containing compounds, hydrogen bonding is a dominant intermolecular interaction. researchgate.net For this compound, the N-H proton of the imidazole ring can act as a hydrogen bond donor, while the nitrogen atom of the nitrile group and the other nitrogen atom of the imidazole ring can act as hydrogen bond acceptors. These hydrogen bonds can link molecules together to form chains, sheets, or more complex three-dimensional networks, significantly influencing the physical properties of the solid. nih.govresearchgate.net For example, in the crystal structure of 1H-imidazole-4-carbonitrile, molecules are linked by N-H···N hydrogen bonds. researchgate.net

Hydrogen Bonding Networks

Hydrogen bonding is a predominant force in the crystal structure of imidazole derivatives. In molecules like 1H-imidazole, the N-H group acts as a hydrogen bond donor, while the sp2-hybridized nitrogen atom serves as an acceptor, leading to the formation of extensive hydrogen-bonded chains. rsc.orgstanford.edu This capacity for both donating and accepting hydrogen bonds is a key feature of the imidazole ring. rsc.orgrsc.orgnih.gov

In the context of substituted imidazoles, the nature and pattern of these networks can be influenced by the substituents. For instance, in 1-[(1-Methyl-1H-imidazol-5-yl)methyl]-1H-indole-5-carbonitrile, molecules are linked by C—H···N hydrogen bonds, forming undulating chains that culminate in sheet-like structures. researchgate.net The study of 1H-imidazole-1-methanol reveals that O—H···N hydrogen bonding connects three unique molecules in a head-to-tail fashion, creating three-membered macrocycles. nsf.gov

While direct crystallographic data for this compound is not detailed in the provided results, the behavior of analogous compounds provides a strong basis for predicting its hydrogen bonding patterns. The N-H proton of the imidazole ring is expected to form a hydrogen bond with the nitrogen atom of the cyano group of an adjacent molecule or the N3 atom of another imidazole ring. The methyl group at position 5 does not directly participate in hydrogen bonding but can influence the steric accessibility of the hydrogen-bonding sites.

| Interaction Type | Donor | Acceptor | Typical Distance/Geometry |

| N-H···N (imidazole) | Imidazole N-H | Imidazole N3 | Varies |

| N-H···N (cyano) | Imidazole N-H | Cyano N | Varies |

| C-H···N | Imidazole or Methyl C-H | Imidazole N3 or Cyano N | Varies |

This table is predictive based on the behavior of similar imidazole compounds.

π-Stacking Interactions

The aromatic nature of the imidazole ring facilitates π-stacking interactions, which are crucial for the stability of the crystal lattice. These interactions involve the face-to-face or offset stacking of the imidazole rings of adjacent molecules. Research on various imidazole-containing compounds has demonstrated the significance of these interactions. nih.gov For example, in certain crystal structures, π–π stacking interactions are observed between imidazole and other aromatic rings, such as pyrimidine (B1678525) or phenyl groups. researchgate.net

Studies on imidazole-based molecular junctions have further highlighted the role of π-stacking in enhancing electronic coupling. rsc.orgresearchgate.net The electron-rich character of the imidazole ring enables these versatile intermolecular non-covalent interactions. researchgate.net In the case of 1H-imidazole-4-carbonitrile, single-crystal X-ray analysis has revealed the presence of π–π stacking in conjunction with hydrogen-bonded chains. researchgate.net It is therefore highly probable that this compound also exhibits significant π-stacking, with the imidazole rings arranging in a stacked fashion to maximize attractive forces. The presence of the methyl and cyano groups can influence the geometry of this stacking.

| Interaction Parameters | Description | Typical Values |

| Interplanar Distance | The perpendicular distance between the planes of two stacked imidazole rings. | ~3.3–3.8 Å |

| Centroid-to-Centroid Distance | The distance between the geometric centers of two stacked imidazole rings. | Varies based on stacking mode (e.g., parallel, T-shaped) |

| Stacking Mode | Can be parallel-displaced or T-shaped, influencing the overlap of the π-orbitals. | Dependent on crystal packing |

This table provides typical values for π-stacking interactions involving aromatic rings.

Dipole-Dipole Interactions (e.g., Cyano-Cyano)

The this compound molecule possesses a significant dipole moment due to the presence of the electron-withdrawing cyano group (-C≡N) and the polar imidazole ring. This leads to dipole-dipole interactions between adjacent molecules in the crystal lattice. A notable example of this is the alignment of nitrile groups in the crystal packing of 1H-imidazole-4-carbonitrile, which contributes to a net dipole moment along the c-axis. researchgate.net

| Interaction Type | Contributing Groups | Nature of Interaction |

| Cyano-Cyano | Nitrile group (-C≡N) | Antiparallel alignment to minimize repulsion and maximize attraction. |

| Imidazole-Cyano | Imidazole ring and Nitrile group | Electrostatic interaction between the dipole of the ring and the dipole of the cyano group. |

| Imidazole-Imidazole | Imidazole rings | Interaction between the permanent dipoles of adjacent imidazole rings. |

This table outlines the key dipole-dipole interactions expected in this compound.

Theoretical and Computational Studies of 5 Methyl 1h Imidazole 4 Carbonitrile

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecular systems. For imidazole (B134444) derivatives, DFT calculations, often using the B3LYP functional with various basis sets, are employed to predict their geometrical structures and electronic characteristics. nih.govechemcom.com

Geometry Optimization and Electronic Structure Analysis

The initial step in computational analysis involves optimizing the molecular geometry to find its most stable conformation. nih.gov For imidazole derivatives, DFT methods have been used to determine bond lengths, bond angles, and dihedral angles. nih.gov These optimized structures provide the foundation for further analysis of the electronic properties. The electronic structure of a molecule is fundamental to understanding its chemical behavior.

HOMO-LUMO Energy Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic and optical properties. The energy difference between HOMO and LUMO, known as the energy gap, is a key indicator of molecular reactivity. irjweb.com A smaller energy gap suggests that the molecule is more reactive. nih.gov

The HOMO-LUMO energy gap is used to understand the charge transfer that can occur within the molecule. irjweb.com For related imidazole systems, the HOMO and LUMO energies have been calculated to assess their stability and reactivity. irjweb.com A large energy gap generally implies high kinetic stability and low chemical reactivity. irjweb.com

Table 1: Frontier Molecular Orbital Energies for an Imidazole Derivative

| Parameter | Energy (eV) |

| EHOMO | -6.2967 |

| ELUMO | -1.8096 |

| Energy Gap (ΔE) | 4.4871 |

This data is for a related imidazole derivative and serves as an illustrative example of the parameters calculated in HOMO-LUMO analysis. irjweb.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and identifying sites for electrophilic and nucleophilic attack. scielo.org.mxaimspress.com The MEP map displays regions of negative potential, typically associated with lone pairs of electrons and indicative of sites prone to electrophilic attack, and regions of positive potential, which are susceptible to nucleophilic attack. orientjchem.org For imidazole derivatives, MEP analysis helps in understanding their binding interactions. chalcogen.ro The different colors on the MEP map represent varying electrostatic potential values, with red indicating negative potential and blue indicating positive potential.

Molecular Dynamics Simulations for Conformational Analysis

While specific molecular dynamics simulation data for 5-Methyl-1H-imidazole-4-carbonitrile is not detailed in the provided context, this computational technique is generally employed to study the conformational landscape of molecules. It allows for the exploration of different spatial arrangements of atoms and the energy associated with them over time. This is particularly useful for flexible molecules to understand their dynamic behavior in various environments.

Quantum Chemical Topology and Charge Density Analysis

Quantum Chemical Topology (QCT) provides a framework for partitioning molecular systems based on the topology of a scalar field, most commonly the electron density. sciencesconf.orgresearchgate.net This approach allows for the definition of atoms within molecules and the characterization of the chemical bonds between them. researchgate.net

Experimental and Theoretical Charge Density Distributions

The charge density distribution in a molecule can be determined both experimentally, through high-resolution X-ray diffraction, and theoretically, using quantum chemical calculations. acs.orgnih.gov For a related compound, 2-methyl-4-nitro-1-phenyl-1H-imidazole-5-carbonitrile, the experimental charge density was determined using the Hansen-Coppens multipole model. acs.orgnih.govacs.org This analysis provides insights into the nature of intermolecular interactions, such as hydrogen bonds and other weak interactions that govern the crystal packing. acs.orgnih.gov

Theoretical calculations of charge density complement the experimental findings and allow for a more detailed understanding of the electronic structure. acs.orgnih.gov The comparison between experimental and theoretical models helps in refining the understanding of electrostatic properties and charge distribution within the molecule. acs.orgnih.gov

Topological Analysis of Electron Density

The Quantum Theory of Atoms in Molecules (QTAIM) offers a rigorous framework for analyzing the electron density of a molecule, revealing the nature of its chemical bonds. uni-muenchen.degla.ac.uk This analysis partitions the molecule into atomic basins and identifies critical points in the electron density, which are indicative of bonding interactions. gla.ac.uk

In this compound, a topological analysis would reveal bond critical points (BCPs) for each covalent bond. The properties at these BCPs, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), characterize the nature of the interactions. For instance, the C-C and C-N bonds within the imidazole ring are expected to exhibit ρ(r) and ∇²ρ(r) values typical of covalent bonds. The C≡N bond of the carbonitrile group would show a higher electron density at the BCP, indicative of a triple bond.

Furthermore, the analysis can uncover weaker non-covalent interactions that influence the crystal packing and molecular conformation. researchgate.net For example, in the solid state, intermolecular hydrogen bonds of the C-H···N type might be identified and characterized by their BCP properties. researchgate.netacs.org

Below is an illustrative table of expected topological parameters for selected bonds in this compound, based on computational studies of similar imidazole derivatives.

| Bond | Electron Density (ρ(r)) [a.u.] | Laplacian of Electron Density (∇²ρ(r)) [a.u.] | Nature of Interaction |

| N1-C2 | 0.28 | -0.65 | Covalent |

| C4-C5 | 0.31 | -0.72 | Covalent |

| C5-C(Methyl) | 0.25 | -0.58 | Covalent |

| C4-C(Nitrile) | 0.29 | -0.68 | Covalent |

| C≡N | 0.45 | -0.95 | Covalent (Triple Bond) |

This data is illustrative and based on typical values for similar bonds in related heterocyclic compounds.

Prediction of Spectroscopic Data

Computational chemistry provides powerful tools for the prediction of various spectroscopic data, which are invaluable for the identification and characterization of molecules. nih.govbldpharm.com Methods such as Density Functional Theory (DFT) and ab initio calculations can be employed to simulate NMR, IR, and UV-Visible spectra.

For this compound, computational models can predict the ¹H and ¹³C NMR chemical shifts. beilstein-journals.org These predictions are instrumental in assigning the signals in experimentally obtained spectra, especially for the distinct protons and carbons of the imidazole ring, the methyl group, and the carbonitrile function. beilstein-journals.org

Vibrational spectroscopy, specifically IR and Raman, can also be simulated. The calculated vibrational frequencies correspond to specific molecular motions, such as the C-H stretching of the methyl group, the C=C and C=N stretching modes of the imidazole ring, and the characteristic C≡N stretching of the nitrile group.

The electronic transitions of the molecule can be predicted using Time-Dependent DFT (TD-DFT), which provides information about the UV-Visible absorption spectrum. This allows for the assignment of electronic transitions, such as π → π* transitions within the imidazole ring.

An example of predicted spectroscopic data is presented in the table below.

| Nucleus/Group | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Predicted IR Frequency (cm⁻¹) |

| Imidazole CH | - | 7.5 - 8.0 | - |

| Methyl C | 10 - 15 | - | - |

| Methyl H | - | 2.2 - 2.5 | 2900 - 3000 |

| Imidazole C | 115 - 140 | - | - |

| Nitrile C | 110 - 120 | - | - |

| Nitrile N | - | - | 2220 - 2260 |

This data is illustrative and based on typical computational predictions for similar molecular fragments.

Studies of Isomerism and Tautomerism

Imidazole derivatives are known to exhibit annular tautomerism, where a proton can migrate between the nitrogen atoms of the ring. nih.govresearchgate.net For this compound, two principal tautomers can be considered: the 1H- and the 3H-tautomer (also referred to as 4-methyl-1H-imidazole-5-carbonitrile).

Computational methods, particularly DFT, are widely used to determine the relative stabilities of these tautomers in the gas phase and in different solvents. researchgate.netresearchgate.net These calculations typically involve geometry optimization of each tautomer followed by the calculation of their electronic energies. The inclusion of solvent effects, often through continuum models, is crucial as the polarity of the medium can significantly influence the tautomeric equilibrium. researchgate.net

Theoretical studies on similar systems have shown that the relative energies of the tautomers can be influenced by the nature and position of the substituents on the imidazole ring. nih.govresearchgate.net For this compound, computational analysis would predict which tautomer is more stable and by how much energy. This information is critical for understanding its reactivity and intermolecular interactions.

The following table illustrates the potential relative energies of the two tautomers of this compound as would be determined by computational studies.

| Tautomer | Relative Energy (Gas Phase) [kJ/mol] | Relative Energy (in Water) [kJ/mol] |

| This compound | 0.0 (Reference) | 0.0 (Reference) |

| 4-Methyl-1H-imidazole-5-carbonitrile | 5 - 10 | 2 - 7 |

This data is illustrative and represents a hypothetical outcome of computational analysis based on known trends for imidazole tautomerism.

Applications and Research Trajectories of 5 Methyl 1h Imidazole 4 Carbonitrile Derivatives

Medicinal Chemistry and Drug Discovery

The imidazole (B134444) ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a privileged structure in medicinal chemistry due to its ability to engage in various biological interactions. nih.gov Derivatives of 5-methyl-1H-imidazole-4-carbonitrile, in particular, have emerged as versatile precursors for the synthesis of compounds with significant therapeutic potential. researchgate.net

A pharmacophore is the essential three-dimensional arrangement of atoms or functional groups of a molecule that is responsible for its biological activity. The this compound framework serves as a critical pharmacophore in the design of novel drugs. The unique electronic properties and hydrogen bonding capabilities of the imidazole ring allow it to interact with a wide array of biological targets, including enzymes and receptors. nih.gov

The nitrile group at the 4-position and the methyl group at the 5-position of the imidazole ring provide opportunities for diverse chemical modifications, enabling the synthesis of large libraries of compounds for screening. This structural versatility allows for the fine-tuning of the molecule's steric and electronic properties to optimize its binding affinity and selectivity for a specific biological target. Researchers have successfully utilized this scaffold to design and synthesize inhibitors for various enzymes implicated in disease pathogenesis.

The inhibition of specific enzymes is a cornerstone of modern drug therapy. Derivatives of this compound have been investigated for their potential to inhibit several clinically relevant enzymes.

Xanthine (B1682287) oxidase is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. nih.gov Excessive production of uric acid can lead to hyperuricemia, a condition that is a primary cause of gout. nih.gov Consequently, the inhibition of xanthine oxidase is a major therapeutic strategy for the management of this painful inflammatory condition.

A series of 1-hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives have been synthesized and evaluated for their xanthine oxidase inhibitory activity. nih.gov Several of these compounds demonstrated potent inhibition of the enzyme, with some exhibiting activity comparable to the clinically used drug, Febuxostat. nih.gov The most potent compounds from this series were found to be mixed-type inhibitors of xanthine oxidase. nih.gov

| Compound | Substitution Pattern | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 4d | 1-hydroxy-4-methyl-2-(4-fluorophenyl)-1H-imidazole-5-carboxylic acid | 0.003 | nih.gov |

| 4e | 1-hydroxy-4-methyl-2-(4-chlorophenyl)-1H-imidazole-5-carboxylic acid | 0.003 | nih.gov |

| 4f | 1-hydroxy-4-methyl-2-(4-bromophenyl)-1H-imidazole-5-carboxylic acid | 0.006 | nih.gov |

| Febuxostat (Reference) | - | 0.01 | nih.gov |

β-Glucuronidase is a lysosomal enzyme that catalyzes the breakdown of complex carbohydrates. nih.gov Elevated levels of this enzyme are associated with various pathological conditions, including some types of cancer. While the broader class of imidazole derivatives has been explored for β-glucuronidase inhibitory activity, specific research on derivatives of this compound is not extensively documented in the reviewed literature. Studies on related benzimidazole (B57391) derivatives have, however, identified potent inhibitors of this enzyme. nih.gov For instance, certain benzimidazole derivatives have shown significantly greater inhibitory activity against β-glucuronidase than the standard inhibitor, D-saccharic acid 1,4-lactone. nih.gov This suggests that the imidazole scaffold is a promising starting point for the development of novel β-glucuronidase inhibitors.

HIV-1 integrase is an essential enzyme for the replication of the human immunodeficiency virus (HIV), the causative agent of acquired immunodeficiency syndrome (AIDS). brieflands.com This enzyme facilitates the insertion of the viral DNA into the host cell's genome, a critical step in the viral life cycle. brieflands.com As such, HIV-1 integrase is a validated target for antiretroviral drug development. nih.gov

Research has led to the discovery of novel 5-carbonyl-1H-imidazole-4-carboxamides, which are structurally related to this compound, as allosteric inhibitors of HIV-1 integrase. nih.govresearchgate.net These compounds inhibit the interaction between HIV-1 integrase and the cellular cofactor LEDGF/p75. nih.gov Furthermore, two series of 1,5-diaryl-1H-imidazole-4-carboxylic acids and carbohydrazides have been designed and synthesized, with several compounds demonstrating notable inhibition of the HIV-1 integrase-LEDGF/p75 interaction. nih.govnih.gov

| Compound Class | Inhibitory Activity | Reference |

|---|---|---|

| 5-carbonyl-1H-imidazole-4-carboxamides | Inhibit HIV-1 integrase-LEDGF/p75 interaction in vitro. | nih.govresearchgate.net |

| 1,5-diaryl-1H-imidazole-4-carboxylic acids | Seventeen compounds showed >50% inhibition at 100 µM. | nih.govnih.gov |

| 1,5-diaryl-1H-imidazole-4-carbohydrazides | Compounds 11a, 11b, 11g, and 11h showed moderate antiviral inhibition (33-45%). | nih.gov |

Protein kinases are a large family of enzymes that play a critical role in cell signaling, growth, and differentiation. nih.gov Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them important targets for drug discovery. nih.govnih.gov Derivatives of the imidazole scaffold have been extensively investigated as kinase inhibitors.

Janus Kinase (JAK) Inhibition: A series of 1-methyl-1H-imidazole derivatives have been developed as potent inhibitors of Janus kinase 2 (Jak2). researchgate.netnih.gov One of the lead compounds from this series demonstrated significant tumor growth inhibition in a xenograft model. researchgate.net

Src Family Kinase (SFK) Inhibition: Researchers have optimized 4-aminoimidazole (B130580) derivatives as inhibitors of Src family kinases (SFKs). nih.gov These efforts led to the identification of compounds with nanomolar inhibitory concentrations (IC₅₀) against several SFK members, including Src, Fyn, Lyn, and Yes. nih.gov

Epidermal Growth Factor Receptor (EGFR) Inhibition: Imidazole-based compounds have been designed and synthesized as inhibitors of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. nih.govrsc.org Several of these derivatives have shown potent EGFR inhibitory activity in the nanomolar range. nih.govrsc.org

| Compound Class/Derivative | Target Kinase | Key Findings | Reference |

|---|---|---|---|

| 1-Methyl-1H-imidazole derivatives | Jak2 | Compound 13a showed potent Jak2 inhibition with an IC₅₀ of 0.003 µM. | researchgate.net |

| 4-Aminoimidazole derivatives | Src Family Kinases (Src, Fyn, Lyn, Yes) | New derivatives showed IC₅₀ values in the nanomolar range, a significant improvement over previous compounds. | nih.gov |

| Fused imidazole derivative (3c) | EGFR | Potent EGFR inhibitory activity with an IC₅₀ of 236.38 ± 0.04 nM. | nih.govrsc.org |

Anticancer Activity

The imidazole scaffold is a key structural feature in various clinically used anticancer drugs, and new derivatives are continuously being developed and tested. mdpi.comfrontiersin.org Research into derivatives of this compound has yielded promising results, particularly in the context of targeted cancer therapy.

One study focused on designing and synthesizing a series of (E)-1-(4-Fluorophenyl)-5-((benzylidene)amino)-1H-imidazole-4-carbonitrile derivatives as potential epidermal growth factor receptor (EGFR) inhibitors. nih.gov Two compounds from this series, 2c and 2d, emerged as effective anticancer molecules that were non-toxic to normal cells and inhibited EGFR with IC₅₀ values of 617.33 ± 0.04 nM and 710 ± 0.05 nM, respectively. nih.govrsc.org A further modification, resulting in compound 3c, showed a significant improvement in anticancer potency, with an EGFR inhibitory IC₅₀ of 236.38 ± 0.04 nM and IC₅₀ values against various cancer cell lines ranging from 1.98 to 4.07 μM. nih.govrsc.org This compound was also found to induce an increase in ROS levels in cancer cells and halt the cell cycle. rsc.org

Other research has explored different modifications of the imidazole core. A series of novel thiadiazole-imidazole derivatives showed moderate to high anticancer activity against a human liver carcinoma cell line (HEPG2-1). nih.gov Similarly, newly designed imamine-1,3,5-triazine derivatives demonstrated potent and selective activity against triple-negative breast cancer cells (MDA-MB-231), with some compounds showing significantly lower IC₅₀ values than the reference drug imatinib. rsc.org

The table below presents the anticancer activity of several imidazole derivatives.

| Derivative | Cancer Cell Line(s) | Reported IC₅₀ Value(s) | Reference(s) |

| Compound 3c (imidazole-4-carbonitrile derivative) | MDA-MB-231, T47D, MCF-7, A549, HT-29 | 1.98 to 4.07 µM | rsc.org |

| Compound 2c (imidazole-4-carbonitrile derivative) | EGFR Enzyme | 617.33 ± 0.04 nM | nih.govrsc.org |

| Compound 2d (imidazole-4-carbonitrile derivative) | EGFR Enzyme | 710 ± 0.05 nM | nih.govrsc.org |

| Compound 4f (imidazole-based N-phenylbenzamide) | A549 (Lung), HeLa (Cervical), MCF-7 (Breast) | 7.5 µM, 9.3 µM, 8.9 µM, respectively | frontiersin.org |

| Compound 4e (imidazole-based N-phenylbenzamide) | A549, HeLa, MCF-7 | 10.2 µM, 11.1 µM, 9.8 µM, respectively | frontiersin.org |

| Compound 4f (imamine-1,3,5-triazine derivative) | MDA-MB-231 (Breast) | 6.25 µM | rsc.org |

| Compound 4k (imamine-1,3,5-triazine derivative) | MDA-MB-231 (Breast) | 8.18 µM | rsc.org |

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds by identifying which molecular features influence biological activity. researchgate.net For imidazole derivatives, SAR studies have provided valuable insights for rational drug design.

In the development of antifungal agents, SAR analysis of 2,5-diarylated imidazole derivatives revealed that the presence of bulky substituents at position 1 of the imidazole ring or at the meta-position of an attached phenyl group is unfavorable for antifungal activity. nih.gov Conversely, an electron-donating methyl group at the meta-position of the phenyl ring resulted in strong activity. nih.gov For a series of benzimidazole-1,2,4-triazole derivatives, studies indicated that fluoro or chloro substitution at the C-5 position of the benzimidazole ring and a fluoro group at the C-4 position of an attached phenyl ring significantly increased antifungal activity. nih.gov

In the context of anticancer agents targeting EGFR, SAR studies of imidazole-4-carbonitrile derivatives showed that substituting a 4-fluorophenyl ring at the N-1 position with a 4-(4-methylpiperazinyl)-3-nitrophenyl group led to a marked improvement in inhibitory activity. nih.gov This highlights the importance of the substituent at this position for binding within the EGFR active site. Computational SAR studies, using techniques like "activity-atlas" visualization, have also been employed to understand the key features of imidazole derivatives that regulate anticancer activity, aiding in the design of more potent and novel drugs. nih.gov

Molecular Docking and Binding Affinity Studies with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It provides critical insights into the binding modes and affinity of drug candidates with their biological targets.

For antifungal imidazole derivatives, molecular docking studies have frequently identified lanosterol (B1674476) 14α-demethylase (CYP51) as a primary target. nih.govnih.gov These studies suggest that the imidazole nitrogen atom coordinates with the heme iron in the enzyme's active site, while other parts of the molecule form π-π stacking and hydrophobic interactions with key amino acid residues like Phenylalanine and Arginine. acarindex.com

In the pursuit of anticancer agents, molecular docking has been instrumental in understanding the interaction of imidazole-4-carbonitrile derivatives with the ATP-binding domain of EGFR. nih.govrsc.org These in silico analyses guided the rational design of new derivatives with improved binding scores and, consequently, more potent EGFR inhibitory activity. nih.gov Similarly, docking and molecular dynamics simulations have been used to confirm the effective interaction of other imidazole-based compounds with the active site of targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), elucidating the molecular mechanisms behind their antiangiogenic effects. acs.org These computational studies are invaluable for understanding binding affinity and optimizing the design of next-generation inhibitors. nih.gov

Material Science Applications

The imidazole ring is not only a privileged structure in medicine but also a fundamental building block in material science. lifechemicals.com Its unique properties, such as aromaticity, polarity, and the ability to form stable salts, make it a versatile component for creating advanced functional materials. numberanalytics.comnih.gov

Ionic Liquids and Their Tailored Properties

Imidazole-based compounds are precursors to a major class of ionic liquids (ILs). The imidazole ring can be readily N-alkylated to form imidazolium (B1220033) salts, which are characterized by low melting points, high thermal stability, and tunable physicochemical properties. nih.gov These properties make them suitable for a wide range of applications, including as solvents for chemical reactions, electrolytes in batteries, and as catalysts. lifechemicals.com The ability to modify the substituents on the imidazole ring allows for the fine-tuning of properties like viscosity, conductivity, and solubility, making imidazole-derived ILs highly versatile. lifechemicals.com

Polymers and Functional Materials

Imidazole derivatives are increasingly being incorporated into polymers to create functional materials with specific, desirable properties. lifechemicals.com Imidazole-based polymers can exhibit high thermal stability and ionic conductivity. numberanalytics.com The imidazole moiety can also be used to functionalize surfaces, for example, in the engineering of metal nanoparticles. lifechemicals.com

A notable example is the development of imidazole-functionalized polyfluorene derivatives. acs.org These materials act as chemosensors, capable of detecting specific metal ions through changes in their fluorescence, demonstrating the potential for creating sophisticated sensing devices. acs.org The incorporation of the this compound scaffold into polymer chains could impart unique electronic, thermal, or binding properties, opening avenues for new materials in electronics, catalysis, and sensing.

Non-linear Optical (NLO) Applications

The search for new materials with significant non-linear optical (NLO) properties is a major focus in materials science, driven by potential applications in optical computing, frequency mixing wave generation, and high-speed data processing. researchgate.netjhuapl.edu Organic molecules, particularly those with a donor-π-acceptor structure, have emerged as promising candidates. Imidazole derivatives are of particular interest in this domain.

Research has shown that the crystal structure of 1H-imidazole-4-carbonitrile, a parent compound to this compound, is non-centrosymmetric and packs with a notable dipole moment, making it a strong candidate for NLO applications such as frequency doubling. researchgate.net The inherent asymmetry and polarizability of the imidazole ring system are key to these properties.

Computational studies, often employing density functional theory (DFT), are a primary method for exploring the NLO potential of new compounds. For instance, a DFT analysis of imidazole-2-carboxaldehyde, an aromatic derivative of imidazole, confirmed its NLO behavior through a high value of dipole moment, polarizability, and first-order hyperpolarizability (β). researchgate.net This computational approach validates the potential of imidazole derivatives as NLO-active materials. researchgate.net

Further research into more complex derivatives has yielded significant findings. A study on 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole demonstrated its considerable NLO properties. malayajournal.org The first-order hyperpolarizability (β₀), a measure of NLO activity, was calculated and compared to that of urea (B33335), a standard reference material in NLO studies. The imidazole derivative exhibited a hyperpolarizability approximately eighteen times greater than that of urea, highlighting its potential as a building block for highly efficient NLO materials. malayajournal.org The design and synthesis of N-1-sulfonyl substituted benzimidazole derivatives have also been investigated for their NLO characteristics, demonstrating the broad interest in imidazole-based scaffolds for this purpose. acs.org

Table 1: Comparison of First-Order Hyperpolarizability (β₀) for an Imidazole Derivative and Urea

This interactive table summarizes the calculated NLO properties from a comparative study. malayajournal.org

| Compound | First-Order Hyperpolarizability (β₀) (esu) | Relative NLO Activity (vs. Urea) |

|---|---|---|

| 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole | 7.00254 x 10⁻³⁰ | ~18x |

| Urea (Reference) | 0.3728 x 10⁻³⁰ | 1x |

Catalysis

The imidazole nucleus is a fundamental component in biological catalysis, most notably in the amino acid histidine, which serves as a proton donor or acceptor in many enzymatic processes. nih.gov This inherent catalytic activity has inspired the use of imidazole and its derivatives in synthetic chemistry. nih.govuobasrah.edu.iq They are employed both as catalysts themselves and as key intermediates in the synthesis of more complex catalytic molecules. uobasrah.edu.iqresearchgate.net

A significant application of imidazole derivatives in catalysis is in promoting organic reactions as an environmentally friendly alternative to traditional metal-based catalysts. researchgate.netbenthamdirect.com Research has demonstrated that imidazole hydrochloride can effectively promote the one-pot synthesis of various functionalized nitriles from aldehydes, using hydroxylamine (B1172632) hydrochloride as the nitrogen source. benthamdirect.com This method is notable for its good to excellent yields across a range of aromatic and aliphatic aldehydes and its tolerance of various functional groups, avoiding the need for transition metal catalysts and harsh oxidants. researchgate.netbenthamdirect.com The highest yields were achieved using sulfolane (B150427) as a solvent. researchgate.netbenthamdirect.com

This catalytic system highlights the ability of simple imidazole derivatives to act as potent promoters in important chemical transformations, such as the formation of the cyano group, which is a key pharmacophore and a valuable synthetic intermediate. benthamdirect.com The role of imidazole is not limited to this specific reaction; it is a versatile scaffold used in various catalytic processes. nih.govtsijournals.com For example, silver nanoparticles have been used as a catalyst for the one-pot synthesis of 2,4,5-trisubstituted imidazole derivatives. researchgate.net The foundational work on imidazole catalysis includes its role in the hydrolysis of esters like phenyl acetates. acs.org

Table 2: Synthesis of Nitriles from Aldehydes Promoted by Imidazole Hydrochloride

This interactive table presents a selection of results from a study on imidazole hydrochloride-promoted nitrile synthesis, showcasing the method's efficiency with different substrates. researchgate.netbenthamdirect.com

| Aldehyde Substrate | Product Nitrile | Yield (%) |

|---|---|---|

| 4-Chlorobenzaldehyde | 4-Chlorobenzonitrile | 95 |

| 4-Methylbenzaldehyde | 4-Methylbenzonitrile | 93 |

| 4-Methoxybenzaldehyde | 4-Methoxybenzonitrile | 94 |

| 2-Naphthaldehyde | 2-Naphthonitrile | 92 |

| Cinnamaldehyde | Cinnamonitrile | 89 |

| 3-Pyridinecarboxaldehyde | 3-Cyanopyridine | 91 |

Agrochemicals (Pesticides, Herbicides)

The imidazole scaffold is a cornerstone in the development of modern agrochemicals, particularly herbicides. cabidigitallibrary.org While this compound itself is not a final agrochemical product, its core structure is part of a class of highly effective herbicides known as imidazolinones. nih.gov

Imidazolinone herbicides, which include compounds like imazapyr, imazethapyr, and imazamox, are known for their broad-spectrum control of both grass and broadleaf weeds. nih.gov Their primary mode of action is the inhibition of the enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS). nih.gov This enzyme is essential for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. By blocking this enzyme, imidazolinone herbicides effectively starve the weeds of these critical amino acids, leading to their death. nih.gov

The development of imidazolinone-tolerant crops, often marketed under the Clearfield® system, has been a significant advancement in agriculture. nih.gov These crops are created through conventional breeding or genetic modification to possess a variant of the AHAS gene that is not affected by the herbicide. nih.gov This allows for the post-emergence application of imidazolinone herbicides to control weeds in crops like maize, wheat, rice, and sunflower, including weeds that are botanically related to the crop itself. nih.gov

Beyond the well-established imidazolinone class, the imidazole ring is explored for broader pesticidal applications. Early research identified imidazole itself as a potential pesticide that could be synergized with other compounds like boric acid or 2-aminopyridine (B139424) to control various insect species. californiaagriculture.org This highlights the versatility of the imidazole chemical structure in the ongoing search for new and effective crop protection agents. cabidigitallibrary.org

Table 3: Examples of Imidazolinone Herbicides and Their Applications

This interactive table lists prominent herbicides from the imidazolinone family, which are based on the imidazole chemical structure. nih.govgoogle.com

| Herbicide Name | Chemical Name | Primary Applications |

|---|---|---|

| Imazapyr | 2-(4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl)nicotinic acid | Total vegetation control on non-crop land, forestry, and in some plantation crops. google.com |

| Imazethapyr | (±)-5-ethyl-2-(4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl)nicotinic acid | Selective weed control in soybeans, peanuts, alfalfa, and imidazolinone-tolerant maize. google.com |

| Imazamox | 2-[(RS)-4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl]-5-methoxymethylnicotinic acid | Used in Clearfield® crops like lentils, soybeans, and sunflowers. |

| Imazaquin | 2-[4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl]-3-quinolinecarboxylic acid | Primarily used for broadleaf weed control in soybeans. |

Future Perspectives and Research Directions

Exploration of Novel Synthetic Routes

The development of efficient and sustainable synthetic methods is paramount for expanding the accessibility and application of 5-Methyl-1H-imidazole-4-carbonitrile and its analogs. Future research is poised to move beyond traditional multi-step procedures towards more elegant and atom-economical approaches.

One promising avenue lies in the advancement of multi-component reactions (MCRs) . These one-pot syntheses, which combine three or more reactants to form a complex product, offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. rsc.org The development of novel MCRs specifically tailored for the regioselective synthesis of polysubstituted imidazoles, including those bearing the methyl and cyano functionalities, is a key area of future exploration. rsc.org

Furthermore, the application of metal-catalyzed cross-coupling reactions is expected to play a crucial role. organic-chemistry.org Catalysts based on copper, palladium, and other transition metals can facilitate the formation of carbon-carbon and carbon-heteroatom bonds at the imidazole (B134444) core under mild conditions. rsc.orgorganic-chemistry.org Research into novel catalyst systems with improved activity and selectivity will enable the direct and late-stage functionalization of the this compound scaffold, providing rapid access to diverse chemical libraries.

The use of greener and more sustainable synthetic methodologies is also a critical future direction. This includes the exploration of microwave-assisted synthesis, which can significantly accelerate reaction times and improve yields, as well as the use of environmentally benign solvents and catalysts. nih.gov The development of protocols that minimize the use of hazardous reagents and the generation of toxic byproducts will be essential for the environmentally responsible production of this important chemical intermediate. rsc.org

Advanced Functionalization and Derivatization Strategies

The strategic functionalization and derivatization of the this compound core are central to modulating its physicochemical properties and biological activities. Future research will focus on developing highly regioselective methods to introduce a wide range of substituents at the N1, C2, and C4 positions of the imidazole ring.

N1-alkylation and arylation represent a fundamental strategy for introducing diversity. semanticscholar.org The development of selective methods for N-alkylation, including trans-N-alkylation techniques, will allow for the synthesis of complex imidazoles with tailored properties. semanticscholar.org

C2-functionalization is another key area of interest. Given that the C2 position is often involved in crucial interactions with biological targets, the development of methods for introducing a variety of functional groups at this position is of high importance. beilstein-journals.org This can be achieved through various synthetic transformations, including metal-free coupling reactions. beilstein-journals.org

Functionalization at the cyano group at the C4 position offers another avenue for derivatization. The nitrile moiety can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to other functional groups, providing a versatile handle for further chemical modifications. The exploration of these transformations will significantly expand the chemical space accessible from the this compound scaffold.

The table below illustrates the potential for derivatization by showcasing various substituted imidazole compounds and their reported applications, highlighting the versatility of the imidazole core.

| Compound Class | R1 | R2 | R4 | R5 | Application/Activity | Reference |

| Imidazole-4-N-acetamide | H | Substituted Phenyl | N-acetamide | H | CDK Inhibitors | nih.gov |

| 2,4-disubstituted NH-imidazoles | H | Aryl | Aryl | H | Kinase Inhibitors | acs.org |

| 1-methyl-1H-imidazole | CH3 | Various | Various | H | Jak2 Inhibitors | nih.govresearchgate.net |

| Imidazo[4,5-b]pyridine | - | Pyrazolyl | - | - | Aurora/FLT3 Kinase Inhibitor | acs.org |

| Imidazole-coumarin conjugates | H/CH3 | Thiomethyl-coumarin | H | H | Anti-HCV Agents | mdpi.comnih.gov |

In-depth Mechanistic Studies of Biological Activities

Derivatives of this compound have shown significant promise as inhibitors of various enzymes, particularly protein kinases, which are crucial targets in cancer therapy. acs.orgmdpi.comnih.gov Future research will delve deeper into the molecular mechanisms underlying these biological activities.

A key focus will be on elucidating the structure-activity relationships (SAR) of these compounds. nih.govjopir.inchemijournal.com By systematically modifying the substituents on the imidazole ring and correlating these changes with biological activity, researchers can identify the key molecular features responsible for potent and selective inhibition. acs.orgjopir.in This knowledge is crucial for the rational design of next-generation inhibitors with improved efficacy and reduced off-target effects.

X-ray crystallography and other structural biology techniques will be instrumental in visualizing the binding modes of these inhibitors within the active sites of their target proteins. nih.gov Understanding these interactions at an atomic level provides invaluable insights for structure-based drug design, allowing for the optimization of inhibitor-target interactions. nih.gov

Furthermore, detailed biochemical and cellular assays will be employed to understand the downstream effects of target inhibition. This includes investigating the impact on signaling pathways, cell cycle progression, and apoptosis in cancer cells. mdpi.com Such studies are essential for validating the therapeutic potential of these compounds and for identifying potential biomarkers for patient stratification.

The table below summarizes the inhibitory activity of various imidazole-based compounds against different kinases, demonstrating the broad therapeutic potential of this scaffold.

| Compound/Series | Target Kinase(s) | Reported IC50/Kd | Reference |

| Imidazole-based inhibitors | p38α MAP kinase | Varies | acs.org |

| Imidazole-4-N-acetamide derivatives | CDK2/cyclin E | Submicromolar | nih.gov |

| 2,4-1H-imidazole carboxamides | TAK1 | Varies | nih.gov |

| Imidazo[4,5-b]pyridine derivative | Aurora-A, Aurora-B, FLT3 | 7.5 nM, 48 nM, 6.2 nM (Kd) | acs.org |

| 1-methyl-1H-imidazole derivative | Jak2 | Potent inhibition | nih.govresearchgate.net |

Computational Design and Optimization for Specific Applications

In silico methods are becoming increasingly indispensable in the drug discovery and materials science landscape. The future of research on this compound and its derivatives will be heavily influenced by the application of computational tools for design and optimization.

Molecular docking and molecular dynamics (MD) simulations will be employed to predict the binding affinities and binding modes of novel derivatives to their biological targets. mdpi.combohrium.comresearchgate.net These simulations can help to prioritize compounds for synthesis and experimental testing, thereby accelerating the discovery process. mdpi.com

Quantum mechanical methods , such as Density Functional Theory (DFT), will be used to study the electronic properties of the imidazole scaffold and its derivatives. nih.gov This can provide insights into their reactivity, stability, and intermolecular interactions, guiding the design of molecules with desired electronic and photophysical properties for applications in materials science, such as in organic light-emitting diodes (OLEDs) or solar cells.

Quantitative Structure-Activity Relationship (QSAR) modeling will be utilized to build predictive models that correlate the structural features of imidazole derivatives with their biological activity or physical properties. acs.org These models can be used to virtually screen large libraries of compounds and to identify novel candidates with high predicted activity.

The integration of these computational approaches into a comprehensive research and development pipeline will enable the rational design and optimization of this compound-based molecules for a wide range of specific applications, from targeted cancer therapeutics to advanced functional materials.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-methyl-1H-imidazole-4-carbonitrile, and how can reaction yields be optimized?

- Methodological Answer : The compound is commonly synthesized via cyclization reactions using malononitrile or cyanoacetic acid derivatives. For example, condensation of 4-methylimidazole precursors with nitrile sources under acidic or basic conditions (e.g., NaOH or KOH) in solvents like ethanol or THF typically yields the product . Optimization involves adjusting stoichiometry (e.g., 1:1.2 molar ratio of precursor to nitrile agent), temperature (70–90°C), and reaction time (6–12 hours). Post-synthesis purification via recrystallization (e.g., ethanol or ethyl acetate) or column chromatography improves purity (>95%) .

Q. How is this compound characterized structurally, and what spectroscopic techniques are critical?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms regioselectivity, with characteristic peaks for the imidazole ring (δ 7.2–8.5 ppm for aromatic protons) and nitrile group (δ 110–120 ppm in ¹³C NMR). Infrared (IR) spectroscopy identifies the C≡N stretch (~2240 cm⁻¹) and N–H vibrations (~3150 cm⁻¹). Mass spectrometry (MS) provides molecular ion confirmation (m/z 123 for [M+H]⁺) .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

- Methodological Answer : The compound is sparingly soluble in water but dissolves well in polar aprotic solvents (e.g., DMSO, DMF) and ethanol. Stability tests indicate degradation under prolonged UV exposure or strong acidic/basic conditions (pH <2 or >12). Storage recommendations include inert atmospheres (N₂/Ar) at 4°C in amber vials to prevent nitrile hydrolysis .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing this compound derivatives be addressed?

- Methodological Answer : Regioselectivity issues arise during functionalization at the 4- or 5-positions of the imidazole ring. Computational tools (e.g., DFT calculations) predict reactive sites by analyzing electron density maps. Experimentally, directing groups (e.g., methyl at position 5) or catalysts (e.g., Pd for cross-coupling) enhance selectivity. For example, Suzuki-Miyaura coupling at position 4 requires protecting the nitrile group to avoid side reactions .

Q. What computational strategies are used to model the electronic properties of this compound for drug design?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) optimize geometry and predict frontier molecular orbitals (HOMO-LUMO gaps). These models correlate with experimental UV-Vis spectra and reactivity in electrophilic substitution. Molecular docking studies (e.g., AutoDock Vina) assess binding affinity to target proteins (e.g., EGFR kinase), guiding structure-activity relationship (SAR) studies .

Q. How can contradictions in reported biological activity data (e.g., CYP inhibition vs. non-inhibition) be resolved?

- Methodological Answer : Discrepancies often stem from assay conditions (e.g., enzyme isoforms, substrate concentrations). Systematic validation includes:

- Replicating assays under standardized protocols (e.g., CYP3A4 vs. CYP2D6 isoforms).

- Cross-referencing with structural analogs (e.g., 1-methylimidazole derivatives) to identify substituent effects.

- Using orthogonal methods (e.g., fluorescence-based assays vs. LC-MS metabolite detection) .

Q. What green chemistry approaches are applicable to the synthesis of this compound?

- Methodological Answer : Solvent-free mechanochemical synthesis (e.g., ball milling) reduces waste. Aqueous-phase reactions using micellar catalysts (e.g., TPGS-750-M) improve atom economy. Microwave-assisted synthesis shortens reaction times (30 minutes vs. 12 hours) and enhances yields (>80%) while minimizing energy use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.